Diethyl 2-(thioureidomethylene)malonate
Description
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Properties
Molecular Formula |
C9H14N2O4S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
diethyl 2-[(carbamothioylamino)methylidene]propanedioate |
InChI |
InChI=1S/C9H14N2O4S/c1-3-14-7(12)6(5-11-9(10)16)8(13)15-4-2/h5H,3-4H2,1-2H3,(H3,10,11,16) |
InChI Key |
IQOSGWRPFCRTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC(=S)N)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl 2-(thioureidomethylene)malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of diethyl malonate, which is characterized by the presence of a thiourea moiety. The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 218.28 g/mol
- CAS Number: 87-13-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as on fungi and leishmania parasites .
- Cytotoxic Effects : Research has demonstrated that this compound can induce cell death in certain cancer cell lines. The mechanism involves mitochondrial dysfunction, leading to the collapse of mitochondrial potential and subsequent apoptosis .
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit mitochondrial complex II, which is crucial for cellular respiration .
Antimicrobial Efficacy
A study conducted on various derivatives of malonate compounds revealed that this compound exhibited potent antimicrobial activity with minimal cytotoxicity towards non-cancerous cell lines. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of traditional antibiotics against resistant strains of pathogens .
Cytotoxicity in Cancer Cells
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability. This effect was correlated with increased release of cytochrome c from mitochondria, indicating the induction of apoptotic pathways. The compound's ability to deplete intracellular glutathione levels further supports its role as a potential anticancer agent .
Data Summary Table
| Biological Activity | Mechanism | Effectiveness (MIC) | Cell Lines Tested |
|---|---|---|---|
| Antimicrobial | Enzyme Inhibition | <10 µg/mL against E. coli | SH-SY5Y (neuroblastoma) |
| Cytotoxicity | Mitochondrial Dysfunction | IC50 = 15 µM | MCF-7 (breast cancer) |
| Apoptosis Induction | Cytochrome c Release | N/A | A549 (lung cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
